An In-depth Technical Guide to 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. The pyrrolo[3,4-b]pyridine core is a key pharmacophore found in a variety of biologically active molecules. This document consolidates available data on its chemical properties, discusses plausible synthetic routes, and explores its potential applications in drug discovery, with a focus on providing practical insights for researchers in the field. Due to the limited availability of peer-reviewed experimental data on this specific molecule, this guide synthesizes information from chemical supplier databases, computational predictions, and established synthetic methodologies for structurally related compounds.
Introduction and Structural Elucidation
The 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold represents a fluorinated analogue of a versatile class of bicyclic heteroaromatic compounds. The fusion of a pyrrole and a pyridine ring creates a structure with unique electronic and steric properties, making it a valuable synthon for the development of novel therapeutic agents. The introduction of a fluorine atom at the 3-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
It is crucial to distinguish between the two common salt forms of this compound available commercially:
-
Hydrochloride: Typically refers to the single protonation of the pyridine nitrogen.
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Dihydrochloride: Implies protonation of both the pyridine nitrogen and the secondary amine in the pyrrolidine ring.
This distinction is vital as the salt form affects solubility, stability, and handling properties.
Chemical and Physical Properties
Comprehensive experimental data for 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is not extensively reported in peer-reviewed literature. The following table summarizes properties gathered from chemical supplier databases and computational predictions.
| Property | Hydrochloride (CAS: 1346808-65-8) | Dihydrochloride (CAS: 2613381-76-1) | Source(s) |
| Molecular Formula | C₇H₈ClFN₂ | C₇H₉Cl₂FN₂ | [1],[2] |
| Molecular Weight | 174.61 g/mol | 211.06 g/mol | [1],[2] |
| Appearance | Off-white to light yellow powder | Solid | [3] |
| Purity | Typically ≥97% | Typically ≥98% | [4],[2] |
| Storage Conditions | Keep in a cool place, inert atmosphere | Room temperature, inert atmosphere | [3],[5] |
| Solubility | Expected to be soluble in polar solvents | Enhanced solubility in polar solvents | [1] |
| Melting Point | Not reported | Not reported | |
| Boiling Point | Not reported | Not reported |
Proposed Synthesis Pathway
A potential synthetic approach could involve a variation of the Ugi or a related multi-component reaction, followed by cyclization and reduction steps. The rationale for this approach lies in its efficiency and ability to generate structural diversity.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
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Multi-Component Reaction: A fluorinated pyridine precursor, an appropriate amino acid ester, an isocyanide, and an aldehyde are reacted in a suitable solvent (e.g., methanol) at room temperature to form an acyclic adduct.
-
Deprotection and Cyclization: The protecting group on the amino acid ester is removed, and the resulting intermediate is heated to facilitate intramolecular cyclization, forming a pyrrolo[3,4-b]pyridin-5-one derivative.
-
Reduction: The lactam of the pyridin-5-one is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.
-
Purification: The crude product is purified by column chromatography.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether to precipitate the hydrochloride salt.
Spectral Characteristics (Predicted)
Without experimental data, the following spectral characteristics can be predicted based on the structure:
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¹H NMR: The spectrum is expected to show signals corresponding to the aromatic proton on the pyridine ring, and three sets of signals for the methylene protons of the dihydro-pyrrolo moiety. The chemical shifts would be influenced by the electron-withdrawing fluorine atom and the protonation state of the nitrogens.
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¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift being characteristic of a fluorine attached to a pyridine ring.
-
Mass Spectrometry (EI): The mass spectrum of the hydrochloride salt would likely show the molecular ion of the free base (m/z = 153.07). The presence of a single chlorine atom in the salt would not be directly observed in the molecular ion peak under typical EI conditions but might be inferred from fragmentation patterns.[8]
Reactivity and Stability
The 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core possesses several reactive sites. The secondary amine in the pyrrolidine ring is nucleophilic and can be readily acylated, alkylated, or used in other coupling reactions. The pyridine ring can undergo nucleophilic aromatic substitution, although the fluorine atom may deactivate the ring towards electrophilic substitution.
The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[5] As a hydrochloride salt, it is likely hygroscopic.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolo[3,4-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives have shown promise in several therapeutic areas:
-
Oncology: The parent scaffold is a key component of compounds designed as inhibitors of various kinases and other enzymes involved in cell proliferation.[9]
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Neurology: Related structures have been investigated as modulators of receptors in the central nervous system.[9]
-
Antibacterial Agents: Some functionalized pyrrolo[3,4-b]pyridine derivatives have demonstrated antibacterial activity.[10]
The introduction of a fluorine atom in the 3-position of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride makes it an attractive building block for creating new chemical entities with potentially improved metabolic stability and target affinity.
Caption: Workflow for N-functionalization of the pyrrolidine ring.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride. Based on data for related pyridine hydrochloride compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[3]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.[3][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local regulations.[12]
Conclusion
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a promising building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is currently sparse in the public domain, this guide provides a solid foundation based on available information and established chemical principles. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in drug discovery and development.
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